N-methyl-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenecarboximidamide
Description
N-methyl-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenecarboximidamide is a benzenecarboximidamide derivative featuring a pyrazole ring substituted with methyl and phenyl groups. The imidamide functional group (–N–C(=NH)–) distinguishes it from carboxamides (–N–C(=O)–), conferring unique electronic and steric properties.
Properties
IUPAC Name |
N'-methyl-N-(5-methyl-2-phenylpyrazol-3-yl)benzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-14-13-17(22(21-14)16-11-7-4-8-12-16)20-18(19-2)15-9-5-3-6-10-15/h3-13H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYWZTSETXGNEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=NC)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenecarboximidamide typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with benzenecarboximidamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as production volume, cost efficiency, and safety considerations. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-methyl-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenecarboximidamide can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or amines.
Addition: Addition reactions may involve the use of electrophiles or nucleophiles to add functional groups to the compound.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, N-methyl-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenecarboximidamide is used as a building block for the synthesis of more complex organic compounds. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as an antileishmanial and antimalarial agent. Its ability to inhibit the growth of parasites makes it a candidate for the development of new therapeutic drugs.
Medicine: The compound's pharmacological properties have been explored for potential applications in the treatment of various diseases. Its antileishmanial and antimalarial activities suggest that it could be developed into a drug for combating parasitic infections.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N-methyl-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenecarboximidamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors involved in parasitic infections, leading to the inhibition of their activity and the prevention of parasite growth. The exact molecular targets and pathways are still under investigation, but research suggests that the compound interferes with the metabolic processes of the parasites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Carboxamides vs. Carboximidamides Compounds such as 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) () share a pyrazole-carboxamide backbone but lack the imine (–NH–) group present in the target compound. The carboxamide group (–CONH–) is less basic than the imidamide (–NH–C(=NH)–), influencing hydrogen-bonding capabilities and solubility. For example, compound 3a exhibits a melting point (mp) of 133–135°C, while imidamide derivatives (e.g., ) often show higher mp due to stronger intermolecular hydrogen bonds .
Formimidamides
describes N-N-disubstituted formimidamides , which feature a formyl group (–CHO) adjacent to the imidamide moiety. These compounds are synthesized via condensation reactions, contrasting with the target compound’s likely route involving coupling agents like EDCI/HOBt (as in ). The formyl group enhances electrophilicity, making these derivatives more reactive in cyclization reactions .
Substituent Effects on Properties
Table 1: Substituent Impact on Physical and Spectral Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in 3a () lowers electron density on the pyrazole ring, reducing nucleophilicity compared to the methyl-substituted target compound. Fluorine in 3d further enhances polarity, increasing mp to 181–183°C .
Hydrogen Bonding and Crystal Packing
The crystal structure of N'-(2,6-dimethylphenyl)benzenecarboximidamide tetrahydrofuran solvate () reveals N–H···N and N–H···O hydrogen bonds, forming [100] chains. Similar interactions are expected in the target compound, influencing solubility and stability. In contrast, carboxamides () rely on weaker C=O···H–N bonds, leading to less robust crystal networks .
Key Research Findings
Biological Relevance : Pyrazole-imidamide hybrids (e.g., ’s triazole derivative) show promise as kinase inhibitors, with the imidamide group enhancing binding to ATP pockets .
Biological Activity
N-methyl-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenecarboximidamide is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 201.27 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.
Pharmacological Activities
Research has indicated several pharmacological activities associated with this compound:
1. Anticancer Activity
Preliminary studies have shown that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values less than 5 μM against HL-60 human promyelocytic leukemia cells, indicating potent anticancer properties . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
2. Antimicrobial Properties
this compound has been screened for antimicrobial activity. Some related compounds have shown effectiveness against Gram-positive bacteria and yeasts, suggesting potential applications in treating infections .
3. Neuroprotective Effects
Studies involving structurally similar compounds have indicated neuroprotective effects, particularly in models of oxidative stress. These compounds may modulate signaling pathways that protect neuronal cells from damage .
The mechanisms underlying the biological activities of this compound include:
1. Inhibition of Specific Enzymes
Compounds in this class may inhibit enzymes involved in tumor progression or microbial growth, thereby exerting their therapeutic effects.
2. Modulation of Signaling Pathways
Research indicates that these compounds can influence various signaling pathways, including those related to apoptosis and inflammation, enhancing their therapeutic potential .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Lee et al., 2017 | Evaluate cytotoxicity | Found significant cytotoxic activity against HL-60 cells with IC50 ≤ 5 μM. |
| Plescia et al., 1978 | Synthesis and characterization | Established structural properties and potential biological activities through crystallography. |
| Recent Studies | Antimicrobial efficacy | Showed activity against specific Gram-positive bacteria, indicating potential for infection treatment. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-methyl-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenecarboximidamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and deprotection steps. Key solvents include dimethylformamide (DMF) or dichloromethane (DCM), with temperature control (e.g., 60–80°C) critical for minimizing by-products. For example, cyclization of hydrazone intermediates under acidic conditions can yield pyrazole cores, followed by deprotection using agents like HCl . Optimization strategies include adjusting solvent polarity, catalyst loading (e.g., p-toluenesulfonic acid), and reaction time. Reaction progress is monitored via thin-layer chromatography (TLC), and purity is ensured using high-performance liquid chromatography (HPLC) .
Q. Which analytical techniques are essential for characterizing this compound and confirming its structural integrity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups (e.g., amidine groups). X-ray crystallography, using software like SHELXL or ORTEP, can resolve crystal structures and confirm bond angles/displacements . For purity assessment, HPLC with UV detection is recommended .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity, particularly as an androgen receptor antagonist?
- Methodological Answer : Competitive binding assays using radiolabeled ligands (e.g., ³H-R1881) in androgen receptor (AR)-positive cell lines (e.g., LNCaP) can measure binding affinity. Dose-response curves (IC₅₀ values) are generated via luciferase reporter assays under androgen-stimulated conditions. Cell viability assays (MTT or CellTiter-Glo) assess cytotoxicity, ensuring activity is not confounded by general toxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency or selectivity?
- Methodological Answer : Systematic modifications to the pyrazole ring (e.g., substituent position, halogenation) or benzenecarboximidamide moiety (e.g., methyl vs. cyclopropyl groups) can be evaluated. Computational tools like molecular docking (AutoDock Vina) predict binding poses to AR’s ligand-binding domain. Biological validation includes comparative binding assays and transcriptional activity profiling. Analogs with improved logP (lipophilicity) may enhance membrane permeability, assessed via Caco-2 cell models .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies may arise from force field inaccuracies or solvation effects. Remediation involves:
- Re-evaluating docking parameters (e.g., grid size, flexibility of binding pockets).
- Molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability over time.
- Experimental validation via surface plasmon resonance (SPR) for kinetic binding analysis (kₐ, k_d) .
Q. How can crystallographic data refine the understanding of this compound’s conformational stability?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software resolves torsional angles and hydrogen-bonding networks. For example, the dihedral angle between the pyrazole and benzene rings impacts AR binding. ORTEP visualizes anisotropic displacement parameters, identifying regions of conformational flexibility. Twinning or disorder in crystals may require data correction via TWINLAW .
Q. What experimental and computational approaches validate the compound’s metabolic stability in preclinical models?
- Methodological Answer : Liver microsome assays (human/rat) quantify metabolic half-life (t₁/₂) by monitoring parent compound depletion via LC-MS. Cytochrome P450 inhibition assays (CYP3A4, CYP2D6) identify drug-drug interaction risks. In silico tools like SwissADME predict metabolic hotspots (e.g., amidine groups prone to oxidation), guiding deuterium incorporation to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
